molecular formula C8H6ClN3O2 B8021967 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

Cat. No.: B8021967
M. Wt: 211.60 g/mol
InChI Key: FFSOSHSUHAYNCU-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby altering their function and leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyridine rings but with different fusion patterns.

Uniqueness

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the chloro group, which can be further modified to create a variety of derivatives with different properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-5-3-2-4-6(9)12(5)11-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSOSHSUHAYNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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